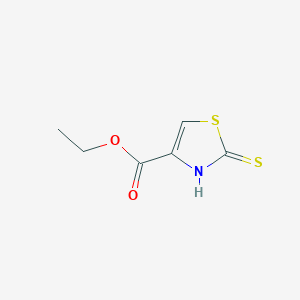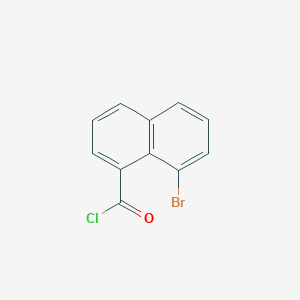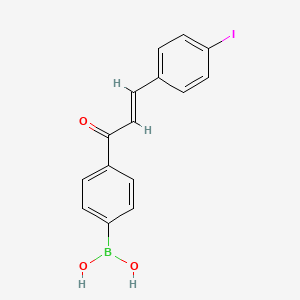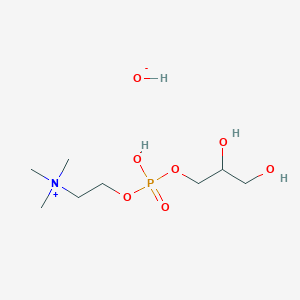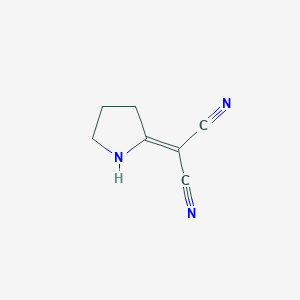
2-(pyrrolidin-2-ylidene)malononitrile
概要
説明
2-(pyrrolidin-2-ylidene)malononitrile is a heterocyclic compound that features a pyrrolidine ring fused with a malononitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-ylidene)malononitrile typically involves the reaction of pyrrolidine with malononitrile under specific conditions. One common method includes the use of benzoyl chloride in pyridine to acylate pyrrolidin-2-ylidenemalononitrile, forming 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile . Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can be facilitated by hydrogen-bond assistance .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.
化学反応の分析
Types of Reactions: 2-(pyrrolidin-2-ylidene)malononitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for recyclization reactions , β-bromo-β-nitrostyrenes for cycloaddition reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include γ-aminopropylpyrazoles, pyrimidines, and other heterocyclic compounds . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
科学的研究の応用
2-(pyrrolidin-2-ylidene)malononitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(pyrrolidin-2-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, derivatives of this compound have been shown to inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) activities, which are crucial in cancer cell proliferation . The compound’s ability to form stable complexes with these targets underlies its potential therapeutic effects.
類似化合物との比較
Pyrrolizine: A structurally related compound that also features a fused pyrrolidine ring.
Indole Derivatives: These compounds share a similar heterocyclic structure and are widely studied for their diverse biological activities.
Pyrrolidinone: Another related compound with a five-membered lactam ring, known for its applications in pharmaceuticals and agrochemicals.
Uniqueness: 2-(pyrrolidin-2-ylidene)malononitrile stands out due to its specific reactivity and ability to form a wide range of derivatives with diverse applications. Its unique structure allows for versatile modifications, making it a valuable compound in both academic research and industrial applications.
特性
IUPAC Name |
2-pyrrolidin-2-ylidenepropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYZEIROQZUBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399171 | |
| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-75-5 | |
| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


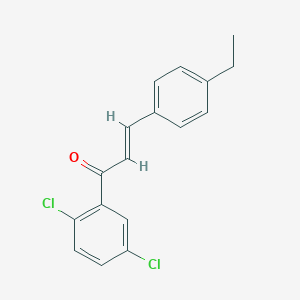
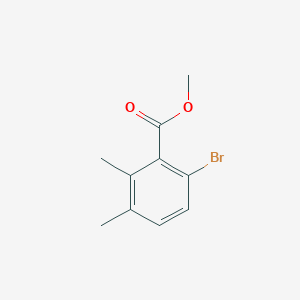

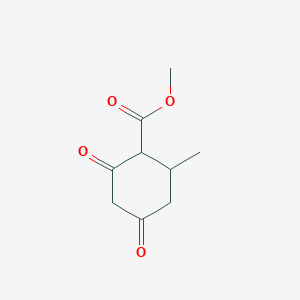
![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)
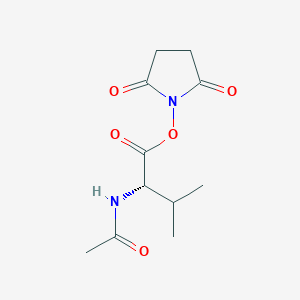
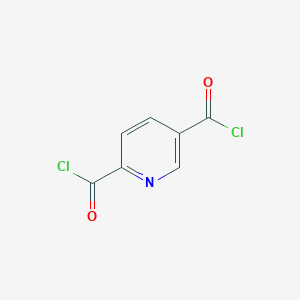
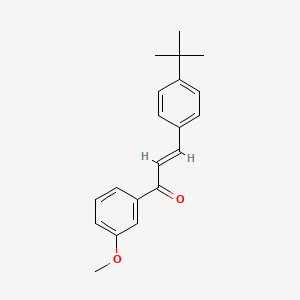
![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)
